
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane is a silicon-based organic compound It is characterized by the presence of two silicon atoms bonded to three methyl groups, one methoxy group, and two isopropyl groups
Métodos De Preparación
The synthesis of 1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides.
Aplicaciones Científicas De Investigación
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug delivery systems or as a component in medical devices.
Mecanismo De Acción
The mechanism by which 1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, for example, the silicon-hydrogen bond undergoes addition across a carbon-carbon multiple bond, facilitated by a metal catalyst. The molecular targets and pathways involved vary based on the specific chemical context and desired outcome .
Comparación Con Compuestos Similares
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane can be compared with other silicon-based compounds such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the methoxy and isopropyl groups, making it less versatile in certain reactions.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: A more complex structure with different functional groups, used in different applications
Propiedades
Número CAS |
183737-83-9 |
|---|---|
Fórmula molecular |
C10H26O2Si2 |
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
methoxy-di(propan-2-yl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C10H26O2Si2/c1-9(2)14(11-5,10(3)4)12-13(6,7)8/h9-10H,1-8H3 |
Clave InChI |
OFQHOTHVDITKBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
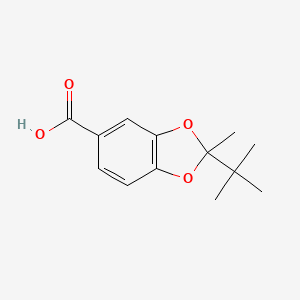

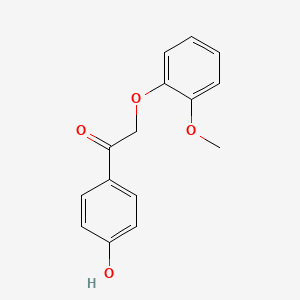

![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
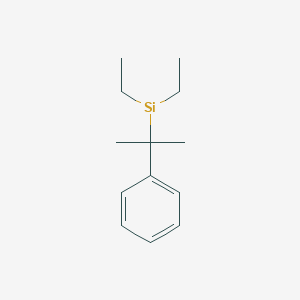
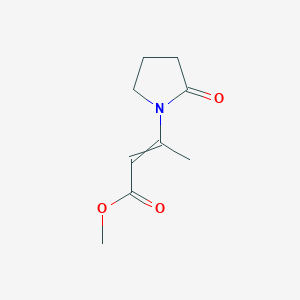
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
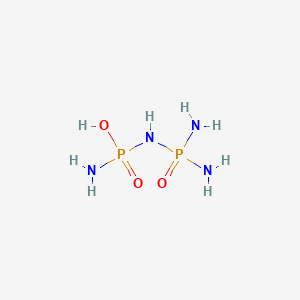
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
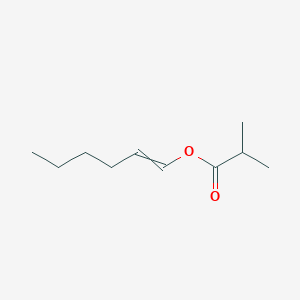
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
